2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
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Overview
Description
2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[310]hexan-6-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry, which allows for the scalable and efficient synthesis of complex molecules. This method not only improves yield but also reduces waste and energy consumption, making it a more sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of biological pathways and mechanisms, particularly those involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate: This compound shares structural similarities and is used in similar synthetic applications.
tert-Butyl esters: These compounds are widely used in organic synthesis and share the tert-butoxycarbonyl group with the target compound.
Uniqueness
2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is unique due to its bicyclic structure and the presence of both a fluorine atom and a tert-butoxycarbonyl group. These features confer specific reactivity and properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H18FNO4 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-[(1S,5R,6S)-1-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C12H18FNO4/c1-11(2,3)18-10(17)14-5-8-7(4-9(15)16)12(8,13)6-14/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8-,12-/m0/s1 |
InChI Key |
HCECUVCBPVXVFT-UBJUHAIHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@]2(C1)F)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C2(C1)F)CC(=O)O |
Origin of Product |
United States |
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